molecular formula C6H10O2S2 B1211227 (3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol CAS No. 35396-08-8

(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol

Katalognummer: B1211227
CAS-Nummer: 35396-08-8
Molekulargewicht: 178.3 g/mol
InChI-Schlüssel: KJPRWIPBCQAKMF-ZXXMMSQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol is a complex organic compound characterized by its unique bicyclic structure. This compound features a hexahydrothieno[3,2-b]thiophene core with hydroxyl groups at the 3 and 6 positions. Its stereochemistry is defined by the (3R,3aS,6R,6aS) configuration, which plays a crucial role in its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a diene or a thiol, under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The choice of raw materials, catalysts, and purification methods are critical factors in the industrial production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form different diol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various diol derivatives. Substitution reactions can result in the formation of halogenated or alkylated compounds.

Wissenschaftliche Forschungsanwendungen

(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: The compound’s unique structure and functional groups make it a valuable tool for investigating biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.

    Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.

Wirkmechanismus

The mechanism of action of (3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the bicyclic structure enable it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors. These interactions can modulate biological activities and pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol: shares similarities with other bicyclic compounds, such as hexahydrothieno[3,2-b]thiophenes with different substituents or stereochemistry.

    Thiophene derivatives: Compounds with thiophene rings and various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of hydroxyl groups at strategic positions. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

35396-08-8

Molekularformel

C6H10O2S2

Molekulargewicht

178.3 g/mol

IUPAC-Name

(3R,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrothieno[3,2-b]thiophene-3,6-diol

InChI

InChI=1S/C6H10O2S2/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4-,5+,6+/m1/s1

InChI-Schlüssel

KJPRWIPBCQAKMF-ZXXMMSQZSA-N

SMILES

C1C(C2C(S1)C(CS2)O)O

Isomerische SMILES

C1[C@H]([C@H]2[C@@H](S1)[C@@H](CS2)O)O

Kanonische SMILES

C1C(C2C(S1)C(CS2)O)O

Synonyme

1,4-3,6-bis(thioanhydro)-D-iditol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.